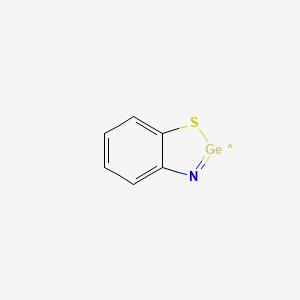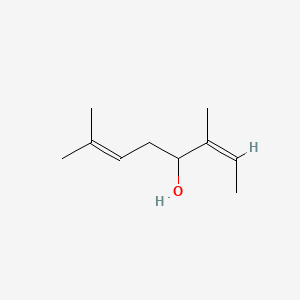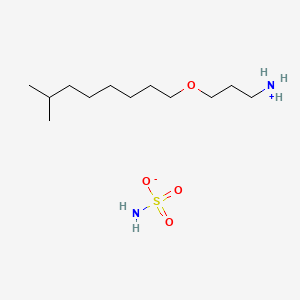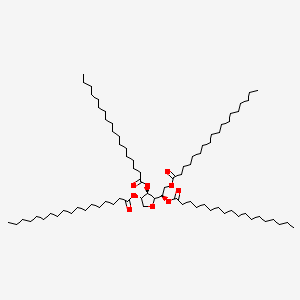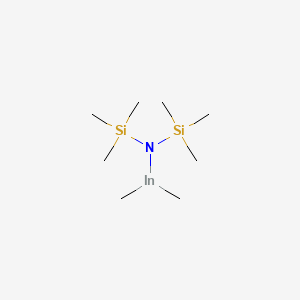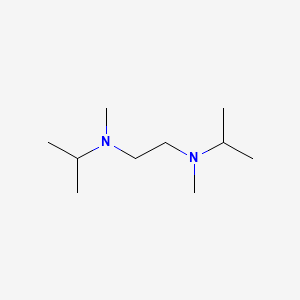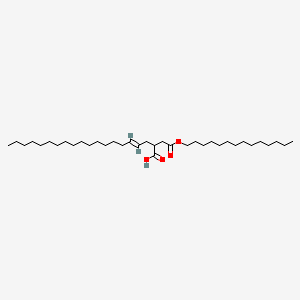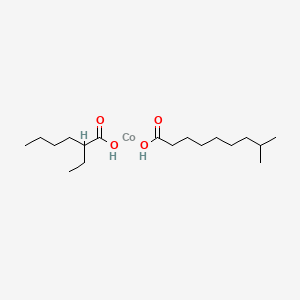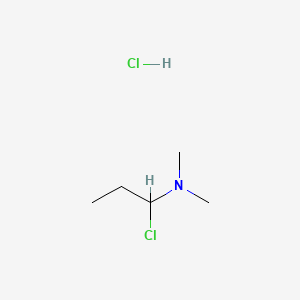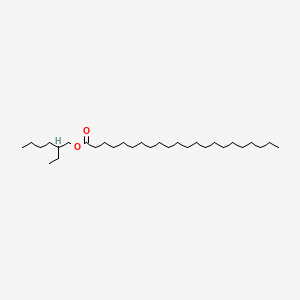
2-Ethylhexyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-ethylhexanol. It is known for its use in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant and its stability under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl docosanoate is synthesized through an esterification reaction between docosanoic acid and 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the pure ester compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Docosanoic acid and 2-ethylhexanol.
Reduction: 2-Ethylhexanol and docosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and non-toxicity.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Mechanism of Action
The mechanism by which 2-ethylhexyl docosanoate exerts its effects is primarily through its physical properties. As a lubricant, it reduces friction between surfaces by forming a thin film. In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- 2-Ethylhexyl oleate
Uniqueness
2-Ethylhexyl docosanoate is unique due to its longer carbon chain compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate. This longer chain length contributes to its higher melting point and greater stability, making it suitable for applications requiring high-temperature resistance and long-term stability.
Properties
CAS No. |
87891-59-6 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-ethylhexyl docosanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
QOQFINCLYXSMAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


